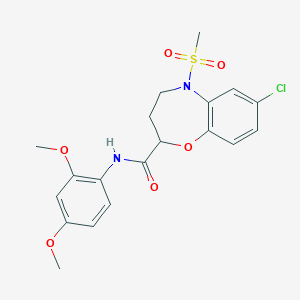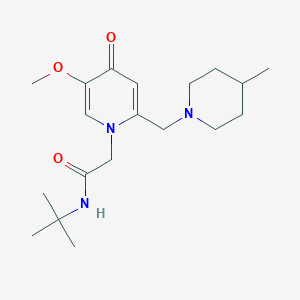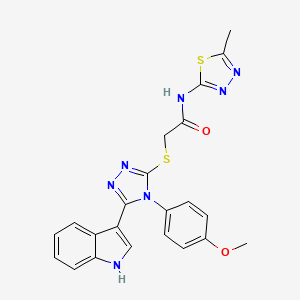
7-chloro-N-(2,4-dimethoxyphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-cloro-N-(2,4-dimetoxi-fenil)-5-(metilsulfonil)-2,3,4,5-tetrahidro-1,5-benzoxazepina-2-carboxamida es un compuesto orgánico sintético que pertenece a la clase de las benzoxazepinas. Estos compuestos son conocidos por sus diversas actividades biológicas y posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-cloro-N-(2,4-dimetoxi-fenil)-5-(metilsulfonil)-2,3,4,5-tetrahidro-1,5-benzoxazepina-2-carboxamida típicamente involucra múltiples pasos, incluyendo la formación del anillo de benzoxazepina y la posterior funcionalización. Los materiales de partida comunes podrían incluir 2,4-dimetoxi-benzaldehído y cloroanilina, que sufren reacciones de condensación seguidas de ciclización.
Métodos de Producción Industrial
Los métodos de producción industrial para tales compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones controladas de temperatura y presión, y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi o el átomo de azufre.
Reducción: Las reacciones de reducción podrían dirigirse al grupo cloro o al grupo carbonilo en la carboxamida.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir, especialmente en las posiciones cloro o metoxi.
Reactivos y Condiciones Comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Productos Principales
Los productos principales de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir sulfoxidos o sulfonas, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para moléculas más complejas.
Biología: Estudiar sus efectos en los procesos celulares.
Medicina: Posibles usos terapéuticos, como agentes antiinflamatorios o anticancerígenos.
Industria: Uso en la síntesis de productos químicos especiales o farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implicaría su interacción con objetivos moleculares específicos, como enzimas o receptores. Las vías involucradas podrían incluir la inhibición de la actividad enzimática o la modulación de la señalización del receptor, lo que lleva a los efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
- Derivados de 7-cloro-1,5-benzoxazepina.
- Compuestos sustituidos con 2,4-dimetoxi-fenil.
- Benzoxazepinas que contienen metilsulfonil.
Singularidad
La combinación única de grupos funcionales en 7-cloro-N-(2,4-dimetoxi-fenil)-5-(metilsulfonil)-2,3,4,5-tetrahidro-1,5-benzoxazepina-2-carboxamida puede conferir actividades biológicas y reactividad química distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C19H21ClN2O6S |
|---|---|
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
7-chloro-N-(2,4-dimethoxyphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H21ClN2O6S/c1-26-13-5-6-14(18(11-13)27-2)21-19(23)17-8-9-22(29(3,24)25)15-10-12(20)4-7-16(15)28-17/h4-7,10-11,17H,8-9H2,1-3H3,(H,21,23) |
Clave InChI |
BRKQKBLFORARTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B11234801.png)
![6-(4-methoxyphenyl)-N-(4-methylbenzyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11234807.png)

![N-(4-chlorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234823.png)


![7-(5-Bromothiophen-2-yl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11234841.png)

![N-[(4-Fluorophenyl)methyl]-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11234845.png)
![6-chloro-N-(2,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11234848.png)
![N-(3,4-dimethylphenyl)-3-[3-({[4-(thiophen-2-yl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11234862.png)

![Methyl 4-(morpholin-4-yl)-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate](/img/structure/B11234883.png)
![methyl 4-chloro-3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11234888.png)
